molecular formula C14H11BrN2OS B2384231 1-[6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]ethan-1-one CAS No. 866134-30-7

1-[6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]ethan-1-one

Cat. No.: B2384231
CAS No.: 866134-30-7
M. Wt: 335.22
InChI Key: WFYDSFZCRJLZKS-UHFFFAOYSA-N
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Description

1-[6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]ethan-1-one is a synthetic organic compound with the molecular formula C14H11BrN2OS and a molecular weight of 335.22 g/mol . This compound is characterized by its unique structure, which includes a bromophenyl group, a methylimidazo[2,1-b][1,3]thiazole moiety, and an ethanone group. It is primarily used in research settings due to its potential biological activities and applications in various scientific fields.

Mechanism of Action

Mode of Action

It belongs to the class of imidazo[2,1-b]thiazoles, which are known to interact with various biological targets

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Imidazo[2,1-b]thiazoles have been shown to have diverse biological activities , suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. It is a solid compound with a molecular weight of 335.22 g/mol , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other imidazo[2,1-b]thiazoles, it may have potential analgesic and anti-inflammatory activities . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, its solid form and melting point of 183°C suggest that it may be stable under normal physiological conditions

Preparation Methods

The synthesis of 1-[6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 2-aminothiazole to form an intermediate, which is then cyclized with methyl isocyanide to yield the final product . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

1-[6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2OS/c1-8-13(9(2)18)19-14-16-12(7-17(8)14)10-3-5-11(15)6-4-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYDSFZCRJLZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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